molecular formula C22H39N5O7 B14260007 N~2~-[Amino(cyclohexyl)acetyl]-L-glutaminyl-L-seryl-L-leucine CAS No. 219995-91-2

N~2~-[Amino(cyclohexyl)acetyl]-L-glutaminyl-L-seryl-L-leucine

Cat. No.: B14260007
CAS No.: 219995-91-2
M. Wt: 485.6 g/mol
InChI Key: ZOTWUYIFILYYAI-GXHPLKFQSA-N
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Description

N~2~-[Amino(cyclohexyl)acetyl]-L-glutaminyl-L-seryl-L-leucine is a complex organic compound with the chemical formula C₂₂H₃₉N₅O₇ . This compound is part of a group of stereoisomers and is known for its unique structure, which includes an amino group attached to a cyclohexyl ring, an acetyl group, and a sequence of amino acids including L-glutamine, L-serine, and L-leucine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[Amino(cyclohexyl)acetyl]-L-glutaminyl-L-seryl-L-leucine involves multiple steps, starting with the preparation of the amino(cyclohexyl)acetyl intermediate. This intermediate is then coupled with the peptide sequence L-glutaminyl-L-seryl-L-leucine using standard peptide coupling reagents and conditions. The reaction typically involves the use of protecting groups to prevent side reactions and ensure the correct sequence of amino acids is formed .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). These methods allow for the efficient and scalable production of peptides with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N~2~-[Amino(cyclohexyl)acetyl]-L-glutaminyl-L-seryl-L-leucine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

N~2~-[Amino(cyclohexyl)acetyl]-L-glutaminyl-L-seryl-L-leucine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N2-[Amino(cyclohexyl)acetyl]-L-glutaminyl-L-seryl-L-leucine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other peptides with amino acid sequences and modifications, such as:

Uniqueness

N~2~-[Amino(cyclohexyl)acetyl]-L-glutaminyl-L-seryl-L-leucine is unique due to its specific sequence of amino acids and the presence of the amino(cyclohexyl)acetyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

Properties

CAS No.

219995-91-2

Molecular Formula

C22H39N5O7

Molecular Weight

485.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[(2-amino-2-cyclohexylacetyl)amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C22H39N5O7/c1-12(2)10-15(22(33)34)26-20(31)16(11-28)27-19(30)14(8-9-17(23)29)25-21(32)18(24)13-6-4-3-5-7-13/h12-16,18,28H,3-11,24H2,1-2H3,(H2,23,29)(H,25,32)(H,26,31)(H,27,30)(H,33,34)/t14-,15-,16-,18?/m0/s1

InChI Key

ZOTWUYIFILYYAI-GXHPLKFQSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)C(C1CCCCC1)N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(C1CCCCC1)N

Origin of Product

United States

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